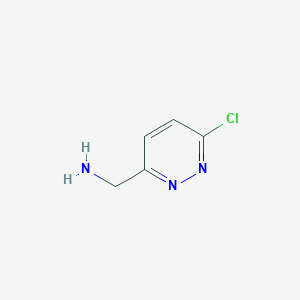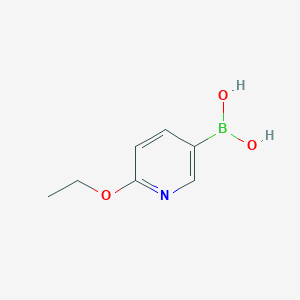
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone (2-Br-DMC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water. 2-Br-DMC has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Studies have demonstrated the effectiveness of cyclopropylketone derivatives in the synthesis of tryptamine derivatives through rearrangements and reactions with arylhydrazine hydrochlorides. These processes highlight the utility of cyclopropylketones, similar in structure to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone, in generating compounds with potential pharmaceutical applications (Salikov et al., 2017).
Research on nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies, has provided insights into the chemical reactivity and potential applications of bromo-arylethanone compounds in synthesizing heterocyclic structures (Erdogan & Erdoğan, 2019).
Chemical Protective Groups and Intermediates
- The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has shown its utility as an effective chemical protective group, although no photolytic phenomena were observed, indicating its stability under various solvent conditions. This suggests that similar bromo-substituted ethanones could serve as stable intermediates in organic synthesis (Li Hong-xia, 2007).
Pyrolysis Studies
- Pyrolysis studies on new psychoactive substances structurally related to this compound have provided valuable data on the stability of such compounds when exposed to heat, identifying various pyrolysis products that could have implications for their handling and storage (Texter et al., 2018).
Environmental and Green Chemistry
- An environmentally benign process was developed for the preparation of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives in water, mediated by indium. This demonstrates the potential of using less hazardous conditions and materials in the synthesis of complex molecules, which could be applied to compounds similar to this compound (Yang et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNEASAKFDGKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-31-4 |
Source


|
| Record name | 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
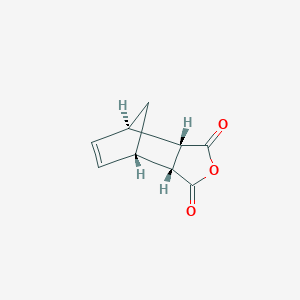
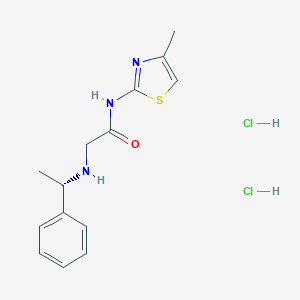
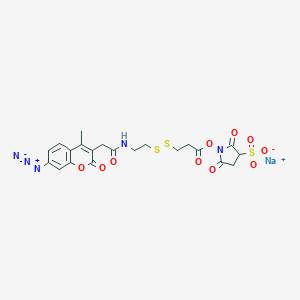
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)


